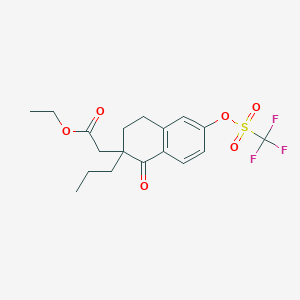

Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Description

Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a trifluoromethylsulfonyl group, which imparts distinct chemical properties.

Properties

Molecular Formula |

C18H21F3O6S |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

ethyl 2-[1-oxo-2-propyl-6-(trifluoromethylsulfonyloxy)-3,4-dihydronaphthalen-2-yl]acetate |

InChI |

InChI=1S/C18H21F3O6S/c1-3-8-17(11-15(22)26-4-2)9-7-12-10-13(5-6-14(12)16(17)23)27-28(24,25)18(19,20)21/h5-6,10H,3-4,7-9,11H2,1-2H3 |

InChI Key |

NGGFWAYFNQWGTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the following key steps:

- Construction or procurement of the tetrahydronaphthalene core with appropriate substituents (1-oxo and 2-propyl groups)

- Introduction of the ethyl acetate side chain at the 2-position

- Installation of the trifluoromethylsulfonyl (triflate) group at the 6-position via sulfonylation

This multi-step route requires careful selection of reagents and reaction conditions to achieve high regioselectivity and yield.

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis or isolation of 1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalene intermediate | Starting from substituted naphthalene derivatives or via cyclization reactions | The ketone at position 1 and propyl at position 2 are introduced or retained |

| 2 | Alkylation or esterification at the 2-position to introduce the ethyl acetate moiety | Use of ethyl bromoacetate or similar alkylating agents under basic conditions | Ensures formation of ethyl 2-(tetrahydronaphthalen-2-yl)acetate core |

| 3 | Introduction of trifluoromethylsulfonyl group at the 6-position | Reaction with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) in presence of a base (e.g., pyridine) | Typically performed at low temperatures (0 °C to room temp) to avoid decomposition; regioselective sulfonylation at phenolic or hydroxyl precursor |

| 4 | Purification and characterization | Chromatographic techniques, recrystallization | Confirmation by NMR, MS, and IR spectroscopy |

Detailed Sulfonylation Procedure

The trifluoromethylsulfonyl group is commonly introduced by treating the corresponding hydroxy-substituted tetrahydronaphthalene derivative with trifluoromethanesulfonic anhydride in an aprotic solvent such as dichloromethane at low temperature (0 °C). A base like pyridine or triethylamine scavenges the generated acid, promoting the formation of the triflate ester.

This step is critical for the compound’s biological and chemical properties, as the triflate group is a good leaving group facilitating further transformations or enhancing metabolic stability.

Reaction Conditions and Yields

- Typical sulfonylation reactions proceed with moderate to good yields (40–70%) depending on substrate purity and reaction optimization.

- The overall synthesis involves handling moisture-sensitive reagents and requires anhydrous conditions.

- Temperature control is essential to prevent side reactions or decomposition of triflate intermediates.

Spectroscopic and Analytical Data Supporting Preparation

| Technique | Key Observations | Interpretation |

|---|---|---|

| 1H NMR | Chemical shifts corresponding to aromatic and aliphatic protons; characteristic signals for ethyl ester (triplet around 1.2 ppm, quartet around 4.1 ppm); signals for propyl side chain and tetrahydronaphthalene ring protons | Confirms substitution pattern and integrity of ester and alkyl groups |

| 13C NMR | Signals for carbonyl carbons (~170-200 ppm), aromatic carbons, and trifluoromethyl carbons (with characteristic coupling to fluorine) | Validates presence of ketone, ester, and trifluoromethylsulfonyl groups |

| 19F NMR | Sharp singlet near -74 ppm typical for trifluoromethylsulfonyl group | Confirms successful triflate installation |

| Mass Spectrometry (HRMS) | Molecular ion peak consistent with molecular weight (~422.4 g/mol) | Confirms molecular composition |

| Infrared Spectroscopy (IR) | Strong absorption bands for carbonyl groups (~1700 cm⁻¹), sulfonyl groups (~1350 and 1150 cm⁻¹) | Confirms functional groups presence |

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting Material | 1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalene derivative | Purity critical for regioselectivity |

| Sulfonylation Reagent | Trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) | Moisture sensitive |

| Solvent | Dichloromethane or similar aprotic solvent | Anhydrous conditions required |

| Base | Pyridine or triethylamine | Acid scavenger |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |

| Yield | 40–70% for sulfonylation step | Dependent on substrate and conditions |

Additional Notes and Considerations

- The synthesis requires handling of trifluoromethanesulfonic anhydride, a highly reactive and corrosive reagent, necessitating proper safety protocols.

- The presence of the trifluoromethylsulfonyl group enhances the compound’s reactivity, enabling further functionalization or use as an intermediate in complex molecule synthesis.

- The ester functionality is stable under the sulfonylation conditions but may require protection if subsequent synthetic steps involve harsh conditions.

- Purification often involves chromatographic separation due to the presence of regioisomeric or side products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous acid or base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives.

Hydrolysis: Carboxylic acids and ethanol.

Scientific Research Applications

Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several scientific research applications:

Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

Materials Science:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(1-oxo-2-propyl-6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Lacks the trifluoromethylsulfonyl group.

Ethyl 2-(1-oxo-2-propyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Contains a methoxy group instead of the trifluoromethylsulfonyl group.

Uniqueness

The presence of the trifluoromethylsulfonyl group in Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Biological Activity

Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, with CAS No. 2221084-34-8, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 422.42 g/mol. Its structural complexity includes a tetrahydronaphthalene core substituted with trifluoromethylsulfonyl and ethyl acetate moieties. The presence of these functional groups suggests potential reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁F₃O₆S |

| Molecular Weight | 422.42 g/mol |

| CAS Number | 2221084-34-8 |

| Boiling Point | Not available |

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit significant antimicrobial properties. For instance, studies on related benzosiloxaboroles have demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal cytotoxicity observed at effective concentrations . The mechanism of action for these compounds often involves the inhibition of critical bacterial enzymes.

Case Studies

- Antibacterial Efficacy : A study evaluated the activity of various sulfonyl-containing compounds against standard bacterial strains. Compounds demonstrated MIC values ranging from 1.56 to 12.5 µg/mL against MRSA, indicating strong antibacterial potential .

- Cancer Cell Inhibition : In another investigation, derivatives of related structures showed promising results in inhibiting cancer cell motility and proliferation without affecting non-tumorigenic cells at concentrations below 10 µM . This suggests a selective action that could be harnessed for therapeutic applications.

The exact mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in bacterial protein synthesis and cellular metabolism.

- Cell Membrane Disruption : The presence of hydrophobic groups may facilitate interactions with bacterial membranes, leading to increased permeability and cell lysis.

Q & A

Q. How does the trifluoromethylsulfonyloxy group influence reactivity in downstream derivatization?

- Methodological Answer: The strong electron-withdrawing effect activates the naphthalene core for electrophilic substitution but complicates nucleophilic attacks. Mitigate side reactions by:

- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-Temperature Lithiation: Achieve selective functionalization without sulfonate cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.